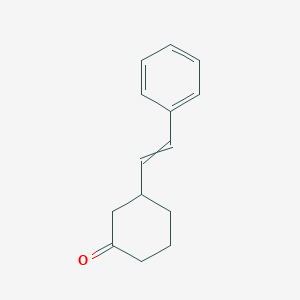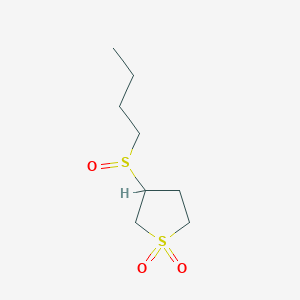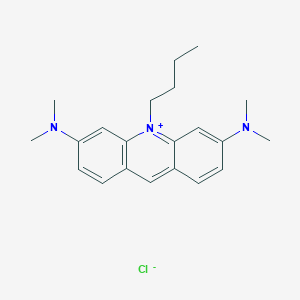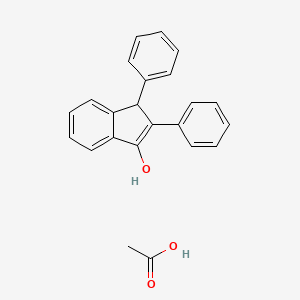
acetic acid;2,3-diphenyl-3H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,3-diphenyl-3H-inden-1-ol is a complex organic compound that features both acetic acid and indene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-diphenyl-3H-inden-1-ol typically involves multiple steps, starting with the preparation of the indene derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indene with phenyl groups using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with an indene derivative to form the desired product.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce the hydroxyl group at the desired position on the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
Acetic acid;2,3-diphenyl-3H-inden-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indene ring structure.
Substitution: Various substituents can be introduced to the indene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学研究应用
Acetic acid;2,3-diphenyl-3H-inden-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which acetic acid;2,3-diphenyl-3H-inden-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group and indene ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene structure.
2-Phenylindene: A simpler indene derivative with one phenyl group.
3-Phenyl-2-propenoic acid: Another compound with a phenyl group and carboxylic acid functionality.
Uniqueness
Acetic acid;2,3-diphenyl-3H-inden-1-ol is unique due to its combination of acetic acid and indene structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
CAS 编号 |
89624-50-0 |
|---|---|
分子式 |
C23H20O3 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
acetic acid;2,3-diphenyl-3H-inden-1-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,19,22H;1H3,(H,3,4) |
InChI 键 |
PPCJQPHPGLQMBT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)
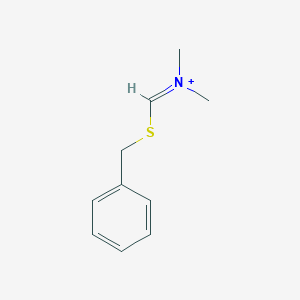


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
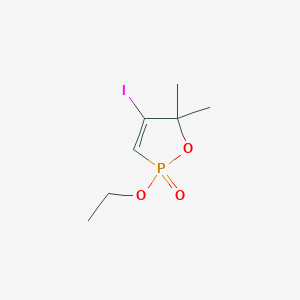

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

